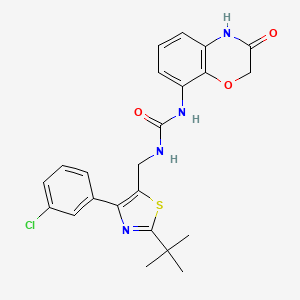
TRPV1 antagonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRPV1 antagonist 7: is a compound that inhibits the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a polymodal protein involved in the sensation of pain, responding to various stimuli such as heat, low pH, and capsaicin . This compound is of significant interest due to its potential therapeutic applications in pain management and other medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 7 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: TRPV1 antagonist 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: TRPV1 antagonist 7 is used in chemical research to study the structure-activity relationships of TRPV1 inhibitors and to develop new compounds with improved efficacy and selectivity .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new pain relief medications and other therapeutic agents targeting TRPV1 .
Mécanisme D'action
TRPV1 antagonist 7 exerts its effects by binding to the TRPV1 channel and preventing its activation by various stimuli, such as heat, low pH, and capsaicin . This inhibition blocks the influx of calcium ions into the cell, thereby reducing pain sensation and inflammation . The molecular targets and pathways involved include the vanilloid binding pocket and the associated conformational changes in the TRPV1 channel .
Comparaison Avec Des Composés Similaires
Capsazepine: Another TRPV1 antagonist that inhibits the channel by binding to the vanilloid binding pocket.
AMG9810: A cinnamide derivative that blocks all known modes of TRPV1 activation.
Iodoresiniferatoxin (I-RTX): A halogenated version of resiniferatoxin with high affinity for TRPV1.
Uniqueness: TRPV1 antagonist 7 is unique in its specific binding affinity and selectivity for the TRPV1 channel, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C23H23ClN4O3S |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea |
InChI |
InChI=1S/C23H23ClN4O3S/c1-23(2,3)21-28-19(13-6-4-7-14(24)10-13)17(32-21)11-25-22(30)27-16-9-5-8-15-20(16)31-12-18(29)26-15/h4-10H,11-12H2,1-3H3,(H,26,29)(H2,25,27,30) |
Clé InChI |
KSDBWQZNEROUDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC=CC3=C2OCC(=O)N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


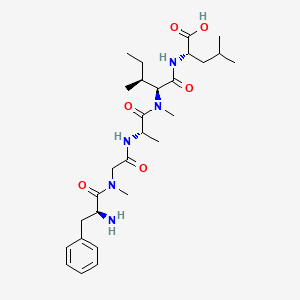
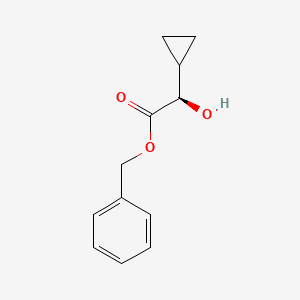
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
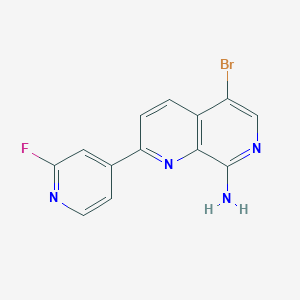

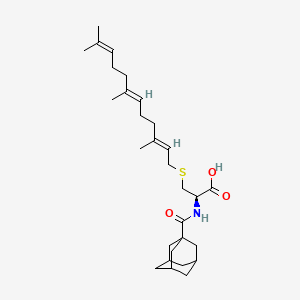


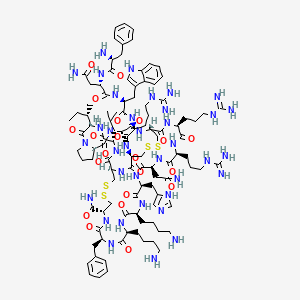
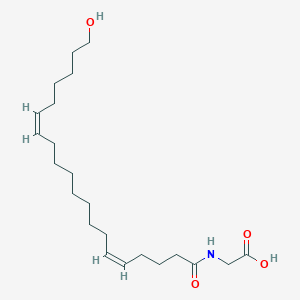

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
